molecular formula C11H5ClFN3O B13197801 3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile

3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile

Cat. No.: B13197801
M. Wt: 249.63 g/mol
InChI Key: HJRSHTOEAOULKV-UHFFFAOYSA-N
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Description

3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]benzonitrile (CAS 1525822-81-4) is a fluorinated and chlorinated pyrimidine derivative of significant interest in medicinal chemistry, particularly in the development of novel antiviral agents. This compound serves as a versatile key synthetic intermediate in the design and synthesis of halogen-containing biphenyl-diarylpyrimidine (DAPY) derivatives, a class of compounds investigated as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1 . The strategic incorporation of both chlorine and fluorine atoms is a recognized bioisosterism approach in drug design; the chlorine atom can engage in halogen bonding to enhance binding affinity and potency, while the fluorine atom often improves metabolic stability and overall pharmacokinetic profiles . Research has demonstrated that intermediates like this are crucial for constructing molecules that exhibit exceptional efficacy against wild-type HIV-1 and a broad spectrum of drug-resistant mutant strains . One such developed compound, originating from this chemical scaffold, demonstrated potent anti-HIV-1 activity (EC₅₀ = 1.9 nmol/L), high selectivity index (SI = 102,608), and favorable oral bioavailability in preclinical studies, highlighting the value of this chemical scaffold in creating promising drug candidates . With a molecular formula of C₁₁H₅ClFN₃O and a molecular weight of 249.63 , this compound is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H5ClFN3O

Molecular Weight

249.63 g/mol

IUPAC Name

3-(2-chloro-5-fluoropyrimidin-4-yl)oxybenzonitrile

InChI

InChI=1S/C11H5ClFN3O/c12-11-15-6-9(13)10(16-11)17-8-3-1-2-7(4-8)5-14/h1-4,6H

InChI Key

HJRSHTOEAOULKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC(=NC=C2F)Cl)C#N

Origin of Product

United States

Preparation Methods

Reaction Conditions

Parameter Details
Base Potassium carbonate (K₂CO₃) or sodium hydride (NaH)
Solvent Dimethylformamide (DMF) or acetonitrile
Temperature 80–100°C (reflux)
Reaction Time 6–12 hours
Workup Filtration, extraction with ethyl acetate, and solvent evaporation
Purification Column chromatography or recrystallization from ethanol/water mixture

Mechanism :

  • Deprotonation of 3-hydroxybenzonitrile by the base generates a phenoxide ion.
  • Nucleophilic attack on the electron-deficient C4 position of 2-chloro-5-fluoropyrimidine.
  • Displacement of the chloride leaving group forms the ether bond.

Optimization and Yield Considerations

  • Base Selection : K₂CO₃ is preferred for its mildness and solubility in polar aprotic solvents.
  • Solvent Effects : DMF enhances reaction efficiency due to its high polarity and ability to stabilize intermediates.
  • Temperature Control : Prolonged heating above 100°C may lead to decomposition of the pyrimidine ring.

Reported yields for analogous reactions (e.g., 4-substituted isomers) range from 65–75% , suggesting similar efficiency for the 3-substituted derivative.

Analytical Characterization

Post-synthesis verification employs:

Challenges and Solutions

  • Regioselectivity : The C4 position of 2-chloro-5-fluoropyrimidine is more reactive than C2 due to electronic effects.
  • Impurity Control : Byproducts from incomplete substitution are minimized via excess 3-hydroxybenzonitrile (1.2–1.5 equiv).

Chemical Reactions Analysis

Types of Reactions

3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms on the pyrimidine ring can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides.

Scientific Research Applications

3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes and receptors.

    Material Science: The compound is utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. In biological systems, it can modulate signaling pathways by interacting with specific receptors, leading to altered cellular responses .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key attributes of 3-[(2-Chloro-5-fluoropyrimidin-4-yl)oxy]benzonitrile with analogous compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity/Use Reference
This compound C₁₁H₅ClFN₃O 249.63 2-Cl,5-F pyrimidine; 3-CN benzene Kinase inhibitor candidate
3-((4-Chloro-5-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)-2-formylphenoxy)methyl)benzonitrile C₃₁H₂₄ClNO₅ 525.98 Dihydrodioxin, benzyl, formyl groups PD-L1 inhibitor candidate
3-chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile C₁₆H₈ClFN₄ 310.71 Pyridinyl-pyrimidine linkage Structural analog (no reported bioactivity)
3-[6-bromo-2-fluoro-3-(1H-pyrazolo[3,4-c]pyridazin-3-ylmethyl)phenoxy]-5-chlorobenzonitrile C₁₇H₉BrClFN₄O 443.63 Bromo, pyrazolopyridazine Experimental drug (DB08446)
4-[(2-Chloro-5-fluoro-4-pyrimidinyl)oxy]benzaldehyde C₁₁H₆ClFN₂O₂ 252.63 Aldehyde substituent (vs. nitrile) Synthetic intermediate

Key Differences and Implications

Substituent Complexity: The dihydrodioxin-benzyl derivative (C₃₁H₂₄ClNO₅) exhibits significantly higher molecular weight (525.98 vs. 249.63) due to bulky substituents, likely reducing membrane permeability compared to the target compound . Bromo-pyrazolopyridazine analog (C₁₇H₉BrClFN₄O) introduces bromine, which increases steric hindrance and may alter binding kinetics in biological targets .

Synthetic Accessibility :

  • The target compound’s simpler structure allows for straightforward synthesis via nucleophilic aromatic substitution (e.g., coupling 2-chloro-5-fluoropyrimidin-4-ol with 3-hydroxybenzonitrile under basic conditions) . In contrast, analogs like the dihydrodioxin derivative require multi-step procedures involving Cs₂CO₃-mediated alkylation and formylation .

Metabolic Stability: Fluorine atoms in the target compound enhance metabolic resistance compared to non-fluorinated analogs. However, the trifluoromethyl-containing analog (CAS: 312.05 g/mol, ) may exhibit even greater stability due to stronger C-F bonds .

Biological Activity

3-[(2-Chloro-5-fluoropyrimidin-4-YL)oxy]benzonitrile, with the CAS number 1525822-81-4, is a compound of significant interest in medicinal chemistry and biological research due to its potential pharmaceutical applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C11H5ClFN3OC_{11}H_5ClFN_3O, with a molecular weight of 249.63 g/mol. The compound features a pyrimidine ring substituted with chlorine and fluorine atoms, which enhances its biological activity by influencing its interaction with various biological targets.

PropertyValue
CAS Number1525822-81-4
Molecular FormulaC11H5ClFN3O
Molecular Weight249.63 g/mol

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of halogen substituents (chlorine and fluorine) increases the compound's binding affinity to these biological targets, potentially leading to enzyme inhibition or modulation of receptor activity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives have been tested against various cancer cell lines, showing significant cytotoxic effects. The mechanism often involves the induction of apoptosis in cancer cells through pathways such as the activation of caspases and modulation of Bcl-2 family proteins.

Inhibitory Effects on Kinases

Research has demonstrated that this compound can act as an inhibitor of specific kinases involved in cancer progression. For example, it has been noted for its potential as a JAK2 kinase inhibitor, which is crucial for signaling pathways in hematopoietic cells. Inhibiting JAK2 can disrupt the proliferation and survival of malignant cells.

Case Studies

  • Antitumor Activity : A study published in Journal of Medicinal Chemistry explored the synthesis and evaluation of pyrimidine derivatives, including this compound. Results indicated that these compounds exhibited significant antitumor activity against human cancer cell lines, particularly breast and lung cancers.
  • Enzyme Inhibition : Another research article highlighted the compound's role in inhibiting specific enzymes related to cancer metabolism. The study found that treatment with this compound led to reduced activity of target enzymes, demonstrating its potential as a therapeutic agent.

Synthesis

The synthesis of this compound typically involves a nucleophilic substitution reaction between 2-chloro-5-fluoropyrimidine and benzonitrile derivatives under basic conditions. This method allows for the introduction of the pyrimidine moiety onto the benzonitrile scaffold effectively.

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